molecular formula C18H17NO5 B1681356 Tranilast CAS No. 53902-12-8

Tranilast

Cat. No. B1681356
CAS RN: 53902-12-8
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-CSKARUKUSA-N
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Description

Tranilast (INN, brand name Rizaben) is an antiallergic drug developed by Kissei Pharmaceuticals. It was approved in 1982 for use in Japan and South Korea for bronchial asthma. Indications for keloid and hypertrophic scar were added in the 1980s . It is used in Japan, South Korea, and China to treat asthma, keloid scars, and hypertrophic scars .


Synthesis Analysis

This compound and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay .


Molecular Structure Analysis

Five polymorphic forms of this compound were characterized by thermal, diffractometric, and spectroscopic techniques. The crystal structures of the most stable anhydrous form (Form I), a chloroform solvate, and a dichloromethane solvate were determined from single-crystal X-ray analysis .


Chemical Reactions Analysis

This compound has been shown to inhibit tumor angiogenesis in response to vascular endothelial growth factor, significantly reducing the microvessel density at the metastatic site . It also appears to inhibit UGT1A1 so it will interfere with the metabolism of drugs that are affected by that enzyme .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H17NO5 and a molecular weight of 327.33 . It is freely soluble in dimethylfomamide, soluble in dioxane, slightly soluble in anhydrous ethanol, very slightly soluble in ether, and practically insoluble in water .

Scientific Research Applications

Therapeutic Applications

  • Treatment of Inflammatory Diseases : Initially used for conditions like bronchial asthma, atypical dermatitis, allergic conjunctivitis, keloids, and hypertrophic scars (Darakhshan & Pour, 2015).
  • Management of Proliferative Disorders : Tranilast has been investigated for its effects on various types of tumors, showing promise in the management of certain types of cancer (Rogosnitzky, Danks, & Kardash, 2012).
  • Prevention of Restenosis : Used in the prevention of restenosis after percutaneous transluminal coronary revascularization (PTCR), affecting vascular smooth muscle cell proliferation and migration (Holmes et al., 2000).

Mechanisms of Action

  • Suppressing TGF-β Pathway : Its efficacy appears to be primarily due to the suppression of the expression and/or action of the TGF-β pathway, but it also affects other factors (Darakhshan & Pour, 2015).
  • Inhibiting Vascular Smooth Muscle Cell Proliferation : this compound inhibits vascular smooth muscle cell hyperplasia via a p21-dependent pathway, which may contribute to its efficacy in the treatment of postangioplasty restenosis (Sata et al., 2002).

Cellular and Molecular Effects

  • Inhibition of CD4+ T Cell Activation : this compound has been shown to suppress the function of naïve human CD4+ T cells, inhibiting their activation and proliferation (Hertenstein et al., 2011).
  • Modulation of Signaling Pathways : this compound targets and modulates various signaling and immune regulatory pathways, impacting tumor proliferation, invasion, and metastasis (Osman et al., 2021).
  • Impact on Multinucleated Giant Cell Formation : Inhibits the formation of multinucleated giant cells from human peripheral monocytes, suggesting a role in certain granulomatous disorders (Mizuno, Okamoto, & Horio, 2000).

Clinical Implications

  • Mammary Carcinoma : this compound inhibits the growth and metastasis of mammary carcinoma, blocking cell-cycle progression and TGF-β signaling pathways (Chakrabarti et al., 2009).
  • Prostate Cancer : It inhibits hormone refractory prostate cancer cell proliferation and suppresses TGF-β1-associated osteoblastic changes (Izumi et al., 2009).
  • Vascular Inflammation : this compound inhibits cytokine-induced NF-kappaB activation in vascular endothelial cells, contributing to its anti-inflammatory effects (Spiecker et al., 2002).

Mechanism of Action

Target of Action

Tranilast, an antiallergic drug , primarily targets the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a pro-inflammatory mediator involved in allergic reactions .

Mode of Action

This compound acts as an inhibitor of Hematopoietic prostaglandin D synthase . By inhibiting this enzyme, it reduces the production of PGD2, thereby mitigating the inflammatory response . It also appears to work by inhibiting the release of histamine from mast cells and has been found to inhibit the proliferation of fibroblasts . It has been shown to inhibit the release of many cytokines in various cell types, in in vitro studies .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NLRP3 inflammasome, a protein complex involved in the immune response to pathogens and cellular damage . It also impacts signaling pathways such as NF-κB . Furthermore, it influences the production of various cytokines (IL-33, IL-5, IL-17, IL-13, TGF-β) and chemokines (CCL5, CXCL9, CXCL9) and cell adhesion molecules (ICAM1) .

Pharmacokinetics

Some studies suggest that this compound is well-tolerated and can be administered orally . After oral administration, peak plasma concentrations were observed at around 2.79 hours . The elimination half-life and total body plasma clearance were 7.58 hours and 8.12 mL/h/kg, respectively .

Result of Action

This compound’s action results in a reduction of allergic and inflammatory responses. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis . It has also shown promise in reducing fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . It’s also worth noting that the drug’s effectiveness can vary among individuals due to genetic differences, health status, and other factors.

Safety and Hazards

Tranilast should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . It should not be taken by women who are or might become pregnant, and it is secreted in breast milk .

Future Directions

The antitumor potential of Tranilast is attracting considerable interest . It has been used to treat asthma, autoimmune diseases, atopic and fibrotic pathologies, and can also inhibit angiogenesis . Therefore, this compound may be considered as a potential treatment for patients with the acute form of COVID-19 along with other drugs .

properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
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Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
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Record name TRANILAST
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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